molecular formula C3H9Y B14295064 Yttrium, trimethyl- CAS No. 120181-93-3

Yttrium, trimethyl-

Cat. No.: B14295064
CAS No.: 120181-93-3
M. Wt: 134.01 g/mol
InChI Key: KACODXCXPPNFTC-UHFFFAOYSA-N
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Description

"Yttrium, trimethyl-" refers to organoyttrium compounds where yttrium is coordinated with methyl groups or methyl-containing ligands. A prominent example is tris(2,2,7-trimethyl-3,5-octanedionato)yttrium(III) (Y(3MOD)₃), a β-diketonate complex with three trimethyl-substituted ligands . This compound is synthesized for specialized applications, including catalysis and advanced material deposition, due to its thermal stability and solubility in organic solvents.

Y(3MOD)₃ is part of a broader class of yttrium coordination complexes, often used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. Its structure features yttrium(III) ions chelated by β-diketonate ligands, which enhance volatility and stability during high-temperature applications .

Properties

CAS No.

120181-93-3

Molecular Formula

C3H9Y

Molecular Weight

134.01 g/mol

IUPAC Name

carbanide;yttrium(3+)

InChI

InChI=1S/3CH3.Y/h3*1H3;/q3*-1;+3

InChI Key

KACODXCXPPNFTC-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH3-].[Y+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Yttrium, trimethyl- can be synthesized through several methods. One common method involves the reaction of yttrium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, yttrium, trimethyl- is often produced using advanced techniques such as atomic layer deposition (ALD). This method involves the use of yttrium tris(N,N’-diisopropylacetamidinate) as a precursor, which reacts with water to form yttrium oxide thin films. The process is highly controlled and allows for the production of high-purity yttrium compounds .

Chemical Reactions Analysis

Reaction with Air

Yttrium metal tarnishes slowly in air and burns readily to form yttrium (III) oxide, Y2O3Y_2O_3
. The reaction is represented by the following equation :
4Y(s)+3O2(g)2Y2O3(s)4Y(s)+3O_2(g)\rightarrow 2Y_2O_3(s)

Reaction with Water

When finely divided or heated, yttrium metal dissolves in water to form solutions containing the aquated Y(III) ion together with hydrogen gas . The chemical equation is :
2Y(s)+6H2O(aq)2Y3+(aq)+6OH(aq)+3H2(g)2Y(s)+6H_2O(aq)\rightarrow 2Y^{3+}(aq)+6OH^-(aq)+3H_2(g)

Reaction with Halogens

Yttrium is very reactive towards the halogens, such as fluorine (F2F_2
), chlorine (Cl2Cl_2
), bromine (Br2Br_2
), and iodine (I2I_2
), and burns to form the trihalides yttrium(III) fluoride (YF3YF_3
), yttrium(III) chloride (YCl3YCl_3
), yttrium(III) bromide (YBr3YBr_3
), and yttrium(III) iodide (YI3YI_3
), respectively .

The reactions are as follows :

  • Reaction with Fluorine:
    2Y(s)+3F2(g)2YF3(s)2Y(s)+3F_2(g)\rightarrow 2YF_3(s)

  • Reaction with Chlorine:
    2Y(s)+3Cl2(g)2YCl3(s)2Y(s)+3Cl_2(g)\rightarrow 2YCl_3(s)

  • Reaction with Bromine:
    2Y(s)+3Br2(g)2YBr3(s)2Y(s)+3Br_2(g)\rightarrow 2YBr_3(s)

  • Reaction with Iodine:
    2Y(s)+3I2(g)2YI3(s)2Y(s)+3I_2(g)\rightarrow 2YI_3(s)

Reaction with Acids

Yttrium metal dissolves readily in dilute hydrochloric acid to form solutions containing the aquated Y(III) ion together with hydrogen gas . The reaction is :
2Y(s)+6HCl(aq)2Y3+(aq)+6Cl(aq)+3H2(g)2Y(s)+6HCl(aq)\rightarrow 2Y^{3+}(aq)+6Cl^-(aq)+3H_2(g)

Reactions of Trimethylyttrium Complexes

Trimethylyttrium, when supported by the neutral tridentate ligand Me3TACNMe_3TACN
(1,4,7-trimethyl-1,4,7-triazacyclononane), can be synthesized from (Me3TACN)YCl3(Me_3TACN)YCl_3
. The resulting discrete complex (Me3TACN)YMe3(Me_3TACN)YMe_3
reacts with trimethylchlorosilane, affording well-defined mixed methyl/chlorido complexes of the composition [(Me3TACN)YMe3xClx][(Me_3TACN)YMe_{3-x}Cl_x]
where x=1,2,3x=1,2,3
.

Reactivity of Neutral Yttrium(III) Trimethyl Complex

The neutral tridentate N-ligand 1,4,7-trimethyl-triazacyclononane Me3TACNMe_3TACN
serves as a platform to study selective ligand exchange with rare-earth-metal alkyl complexes, such as [(Me3TACN)YMe3][(Me_3TACN)YMe_3]
. Treatment with Brønsted-acidic bis(dimethylsilyl)amine, HN(SiHMe2)2HN(SiHMe_2)_2
, gives the mono-exchanged heteroleptic complex [(Me3TACN)YMe2{N(SiHMe2)2}][(Me_3TACN)YMe_2\{N(SiHMe_2)_2\}]
.

Depending on the molecular ratio employed, the reaction of [(Me3TACN)YMe3][(Me_3TACN)YMe_3]
with AlMe3AlMe_3
results in the isolation/crystallization of [(Me3TACN)YMe2(AlMe4)][(Me_3TACN)YMe_2(AlMe_4)]
[1:1] or ion-separated [(Me3TACN)YMe(AlMe4)][AlMe4][(Me_3TACN)YMe(AlMe_4)][AlMe_4]
[1:2] and [(Me3TACN)YMe(AlMe4)][Al2Me7][(Me_3TACN)YMe(AlMe_4)][Al_2Me_7]
[1:3] . Analogous reactions with the heavier group 13 methyls GaMe3GaMe_3
and InMe3InMe_3
generate mixed methyl/tetramethylgallato complex [(Me3TACN)YMe2(GaMe4)][(Me_3TACN)YMe_2(GaMe_4)]
and ion-separated [{(Me3TACN)YMe2}2{μMe}][InMe4][\{(Me_3TACN)YMe_2\}_2\{μ-Me\}][InMe_4]
. Dimethylalane, HAlMe2HAlMe_2
, converts [(Me3TACN)YMe3][(Me_3TACN)YMe_3]
into heteroaluminate [(Me3TACN)Y(HAlMe3)3][(Me_3TACN)Y(HAlMe_3)_3]
, which represents an AlMe3AlMe_3
-supported, molecular yttrium trihydride complex .

Yttrium Triflate as a Catalyst

Yttrium triflate [Y(OTf)3][Y(OTf)_3]
can be used as a catalyst for the synthesis of α-aminophosphonates through a one-pot three-component Birum–Oleksyszyn reaction .

Scientific Research Applications

Yttrium, trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of yttrium, trimethyl- involves its interaction with molecular targets and pathways. In medical applications, yttrium-90, a radioactive isotope, emits beta particles that destroy cancer cells. The compound’s effectiveness is attributed to its ability to target specific tissues and deliver therapeutic radiation doses .

Comparison with Similar Compounds

Comparison with Similar Yttrium Compounds

Structural and Functional Analogues

Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)yttrium(III) (Y(thd)₃)
  • Structure : Yttrium(III) coordinated to three tetramethyl-substituted β-diketonate ligands.
  • Properties : High melting point (>150°C), suitable for ALD due to moderate volatility .
  • Applications : Thin-film deposition of yttria-stabilized zirconia (YSZ) for fuel cells and sensors .
Yttrium(III) Acetate Hydrate (Y(CH₃COO)₃·xH₂O)
  • Structure : Yttrium(III) bound to acetate ligands with water of crystallization.
  • Properties : Hydrophilic, soluble in polar solvents, and thermally decomposes below 200°C.
  • Applications: Precursor for yttrium-doped tin oxide (SnO₂) nanoparticles in photocatalysis .
Yttrium(III) Chloride Hydrate (YCl₃·xH₂O)
  • Structure : Yttrium(III) with chloride ligands and variable water content.
  • Properties: Hygroscopic, high solubility in water and ethanol, low thermal stability.
  • Applications : Catalyst in organic synthesis and precursor for anhydrous yttrium compounds .

Comparative Data Table

Compound Molecular Formula Melting Point (°C) Solubility Key Applications
Y(3MOD)₃ Y(C₁₁H₁₉O₂)₃ >150* Organic solvents ALD/CVD, nanomaterials
Y(thd)₃ Y(C₁₁H₁₉O₂)₃ >150 Toluene, THF Thin-film coatings
Yttrium(III) Acetate Hydrate Y(CH₃COO)₃·xH₂O Decomposes <200 Water, ethanol Photocatalysis
Yttrium(III) Chloride Hydrate YCl₃·xH₂O ~100 (dehydration) Water, ethanol Catalyst, precursor

*Estimated based on analogous β-diketonates .

Research Findings and Industrial Relevance

  • ALD/CVD Applications : Y(3MOD)₃ and Y(thd)₃ are preferred for depositing yttrium oxide (Y₂O₃) films, critical in semiconductor and optical coatings .
  • Catalysis : Yttrium chloride hydrate catalyzes Friedel-Crafts alkylation, whereas Y(3MOD)₃ is unexplored in this domain, presenting a research gap .
  • Environmental Impact: Yttrium-doped SnO₂ nanoparticles (derived from yttrium acetate) show promise in photocatalytic degradation of pollutants, highlighting the versatility of yttrium precursors .

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